![molecular formula C15H16ClFN2O2 B4023101 1-(4-chloro-3-fluorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione](/img/structure/B4023101.png)
1-(4-chloro-3-fluorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione
Overview
Description
Synthesis Analysis
Synthesis of compounds similar to "1-(4-chloro-3-fluorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione" often involves multi-step chemical processes. For example, Eskola et al. (2002) synthesized a related compound through electrophilic fluorination of a precursor utilizing palladium catalysis (Eskola et al., 2002). Another study by Kapples and Effland (1993) described the synthesis of piperidinyl derivatives via Vilsmeier formylation followed by a Grignard reaction (Kapples & Effland, 1993).
Molecular Structure Analysis
The molecular structure of related compounds often features specific conformations. For instance, Sundar et al. (2011) analyzed a compound with a piperidine ring adopting a twisted chair conformation and a pyrrolidine ring with a twisted envelope structure (Sundar et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving compounds like "1-(4-chloro-3-fluorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione" can be complex. As Sharma et al. (2013) noted in their synthesis of a related compound, these reactions often involve multiple components and result in planar molecular structures with specific intermolecular interactions (Sharma et al., 2013).
Physical Properties Analysis
Physical properties of such compounds can be characterized through techniques like X-ray crystallography. Guo et al. (2014) demonstrated this in their study of a similar compound, noting the orientations of the molecular rings and their spatial relationships (Guo et al., 2014).
Chemical Properties Analysis
The chemical properties of such compounds are often determined by their molecular structure and the nature of their chemical bonds. For instance, Senda et al. (2001) discussed the asymmetric synthesis of 4-aryl-2-piperidinones, highlighting the importance of the molecular structure in determining chemical properties (Senda et al., 2001).
Scientific Research Applications
Synthesis and Chemical Properties
A study by Kapples and Effland (1993) discusses the synthesis of pyrrolo[2,1-c][1,4]benzoxazepines, which are closely related to the compound . These compounds were synthesized through a nucleophilic aromatic fluoride displacement-cyclization process, highlighting the compound's utility in synthesizing complex heterocyclic compounds with potential pharmacological applications (K. J. Kapples & R. Effland, 1993).
Potential in Drug Discovery
Murthy et al. (2017) explored the synthesis, characterization, and reactivity study of a compound with a similar structural motif, focusing on its potential role in non-linear optics and as a lead compound for developing new anti-cancer drugs. This research underscores the importance of such compounds in the development of novel therapeutics, particularly in cancer treatment (P. Murthy et al., 2017).
Aurora Kinase Inhibitor
Another significant application is in the development of Aurora kinase inhibitors, as illustrated by ロバート ヘンリー,ジェームズ (2006), who provided compounds that could be useful in treating cancer by inhibiting Aurora A. This highlights the potential pharmaceutical applications of such compounds in targeted cancer therapies (ロバート ヘンリー,ジェームズ, 2006).
Imaging and Diagnostic Applications
Eskola et al. (2002) synthesized a compound intended to image dopamine D4 receptors, demonstrating the application of such compounds in developing diagnostic tools or imaging agents in neuroscience research (O. Eskola et al., 2002).
Antimycobacterial Activity
Kumar et al. (2008) discussed the atom-economic and stereoselective synthesis of spiro-piperidin-4-ones, which showed significant in vitro and in vivo activity against Mycobacterium tuberculosis, illustrating the compound's potential in developing new antimicrobial agents (R. Kumar et al., 2008).
properties
IUPAC Name |
1-(4-chloro-3-fluorophenyl)-3-piperidin-1-ylpyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClFN2O2/c16-11-5-4-10(8-12(11)17)19-14(20)9-13(15(19)21)18-6-2-1-3-7-18/h4-5,8,13H,1-3,6-7,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMVVWUXHKDWAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CC(=O)N(C2=O)C3=CC(=C(C=C3)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7185780 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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